1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone
Description
1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone (CAS: 478047-64-2) is a substituted ethanone derivative featuring a pyrimidine core modified with a 2,5-dichlorophenoxy group at position 2 and a methyl group at position 2. The compound is commercially available at 95% purity and has been studied for its physicochemical properties, though detailed biological or industrial applications remain underexplored in publicly accessible literature .
Properties
IUPAC Name |
1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O2/c1-7-10(8(2)18)6-16-13(17-7)19-12-5-9(14)3-4-11(12)15/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DELNVZGXPSAJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)OC2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701320638 | |
| Record name | 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
42.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666156 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478047-64-2 | |
| Record name | 1-[2-(2,5-dichlorophenoxy)-4-methylpyrimidin-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701320638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds such as 2,4-dichlorophenoxyacetic acid (2,4-d) are known to target plant growth hormones, specifically auxins. These hormones regulate almost every aspect of plant growth and development.
Mode of Action
It’s likely that it may function similarly to 2,4-d, which is absorbed through the leaves and is translocated to the meristems of the plant. This causes uncontrolled, unsustainable growth, leading to stem curl-over, leaf withering, and eventual plant death.
Biochemical Pathways
Compounds like 2,4-d exert an auxin response mainly via tir1 type receptors. This leads to an increase in the biosynthesis and production of ethylene, causing uncontrolled cell division and damage to vascular tissue.
Pharmacokinetics
Similar compounds like 2,4-d are known to be highly soluble in water and volatile, with a low potential to leach to groundwater.
Biological Activity
1-[2-(2,5-Dichlorophenoxy)-4-methyl-5-pyrimidinyl]-1-ethanone, with CAS number 478047-64-2, is a compound of interest due to its potential biological activities, particularly in the fields of herbicide development and anti-inflammatory research. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C13H10Cl2N2O2
- Molecular Weight : 303.14 g/mol
- Structure : The compound features a dichlorophenoxy group attached to a pyrimidine ring, which is known to influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biochemical pathways. Research indicates that compounds with similar structures often target chloroplast translation processes in plants, leading to herbicidal effects. Additionally, the anti-inflammatory properties may arise from the inhibition of pro-inflammatory mediators.
Herbicidal Activity
- Mode of Action : The compound's herbicidal activity is linked to its ability to inhibit chloroplast translation, a crucial process for plant survival. Studies have shown that similar compounds can effectively kill both broadleaf and monocot species by disrupting this process .
- Efficacy : In laboratory settings, the compound has demonstrated significant herbicidal effects against various plant species. For instance, a study utilizing a screening method against Arabidopsis thaliana reported promising results for compounds targeting chloroplast functions .
Anti-inflammatory Activity
- Research Findings : The anti-inflammatory potential of this compound has been explored in various studies. For example, compounds structurally related to this compound were evaluated for their ability to reduce carrageenan-induced edema in rat models .
- Comparative Analysis : In one study, certain derivatives exhibited anti-inflammatory effects comparable to indometacin at doses of 100 mg/kg, indicating that modifications to the compound can enhance its therapeutic potential .
Case Studies
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the ethanone core and pyrimidine/aryl modifications but differ in substituents, leading to distinct properties:
Key Differences in Reactivity and Stability
- Electron-Withdrawing Groups: The dichlorophenoxy group in the target compound increases lipophilicity and resistance to nucleophilic attack compared to hydroxyl or methoxy substituents in analogs like 1-(2-hydroxy-5-methylphenyl)ethan-1-one .
- Oxidative Stability: The Mn(III)-mediated decomposition mechanism observed in lignin model compounds (e.g., β-naphthoquinone derivatives) suggests that dichlorophenoxy-substituted ethanones may resist oxidative cleavage better than methoxy- or formyl-substituted analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
